UK-5099
Overview
Description
Mechanism of Action
UK-5099, also known as 2-Cyano-3-(1-phenylindol-3-yl)acrylate or 2-Cpiya, is a potent inhibitor of the mitochondrial pyruvate carrier (MPC) . This compound has been studied for its potential therapeutic applications in various fields, including cancer and neurodegeneration .
Target of Action
The primary target of this compound is the Mitochondrial Pyruvate Carrier (MPC) . MPC is a protein that mediates the import of pyruvate across the inner membrane of mitochondria . It plays a key role in the metabolism of carbohydrates, lipids, and amino acids .
Mode of Action
This compound inhibits the MPC by binding to C54 of MPC2 in a covalent reversible manner with a low dissociation rate of the inhibitor-carrier complex . This action blocks the entry of pyruvate into mitochondria, weakening mitochondrial oxidative phosphorylation (OXPHOS) and triggering aerobic glycolysis .
Biochemical Pathways
By inhibiting the MPC, this compound affects the metabolic pathways of carbohydrates, lipids, and amino acids . The inhibition of pyruvate transport across the inner mitochondrial membrane disrupts these metabolic pathways, leading to a shift from OXPHOS to aerobic glycolysis .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. In healthy mice, the main pharmacokinetic parameters of this compound after intraperitoneal administration were measured using a noncompartmental model . The area under the curve (AUC0-t) was 42,103 ± 12,072 ng·h·mL−1, and the mean residence time (MRT0-t) was 0.857 ± 0.143 h . The peak concentration (Cmax) was 82,500 ± 20,745 ng·h·mL−1, which occurred at a peak time (Tmax) = 0.250 ± 0.000 h .
Result of Action
The inhibition of MPC by this compound has been found to exhibit anticancer activity and anti-Toxoplasma gondii activity . Moreover, it has been found to improve neutrophil maturation in AK2-deficient induced pluripotent stem cells .
Biochemical Analysis
Biochemical Properties
UK-5099 inhibits the mitochondrial pyruvate carrier (MPC) by binding to C54 of MPC2 in a covalent reversible manner . This interaction assists the transport of pyruvate across the inner mitochondrial membrane .
Cellular Effects
This compound exhibits anticancer activity . It blocks the entry of pyruvate into mitochondria, weakening mitochondrial oxidative phosphorylation (OXPHOS) and triggering aerobic glycolysis . It also exhibits anti-Toxoplasma gondii activity .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of pyruvate-dependent O2 consumption with an IC50 of 50 nM . It binds to C54 of MPC2 in a covalent reversible manner with a low dissociation rate of the inhibitor-carrier complex .
Temporal Effects in Laboratory Settings
It has been successfully applied to the pharmacokinetic evaluation of this compound in mouse plasma .
Dosage Effects in Animal Models
In healthy mice, the main pharmacokinetic parameters of this compound after intraperitoneal administration were measured using a noncompartmental model . The peak concentration (Cmax) was 82,500 ± 20,745 ng·h·mL−1, which occurred at a peak time (Tmax) = 0.250 ± 0.000 h .
Metabolic Pathways
This compound plays a key role in the metabolism of carbohydrates, lipids, and amino acids . It assists the transport of pyruvate across the inner mitochondrial membrane .
Transport and Distribution
This compound is transported and distributed within cells and tissues via the mitochondrial pyruvate carrier (MPC) . It blocks the entry of pyruvate into mitochondria .
Subcellular Localization
The subcellular localization of this compound is within the mitochondria, where it inhibits the mitochondrial pyruvate carrier (MPC) .
Preparation Methods
The synthesis of UK 5099 involves the reaction of 1-phenylindole-3-carboxaldehyde with malononitrile in the presence of a base to form the corresponding alpha-cyano-beta-(1-phenylindol-3-yl) acrylate . The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a base such as sodium ethoxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
UK 5099 undergoes various chemical reactions, including:
Oxidation: UK 5099 can be oxidized to form corresponding oxides under specific conditions.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: UK 5099 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
UK 5099 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study mitochondrial pyruvate transport and its role in cellular metabolism.
Biology: UK 5099 is employed in research to understand the metabolic pathways involving pyruvate and its impact on cellular functions.
Medicine: The compound has shown potential in cancer research due to its ability to inhibit mitochondrial pyruvate carrier, thereby affecting cancer cell metabolism.
Comparison with Similar Compounds
UK 5099 is unique in its potent inhibition of the mitochondrial pyruvate carrier. Similar compounds include:
JXL069: A novel analogue of UK 5099 with significant mitochondrial pyruvate carrier inhibition activity.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
CAS No. |
56396-35-1 |
---|---|
Molecular Formula |
C18H11N2O2- |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
(E)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C18H12N2O2/c19-11-13(18(21)22)10-14-12-20(15-6-2-1-3-7-15)17-9-5-4-8-16(14)17/h1-10,12H,(H,21,22)/p-1/b13-10+ |
InChI Key |
BIZNHCWFGNKBBZ-JLHYYAGUSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)[O-] |
SMILES |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)[O-] |
Appearance |
Yellow to light brown solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-CPIYA 2-cyano-3-(1-phenylindol-3-yl)acrylate alpha-cyano-beta-(1-phenylindol-3-yl)acrylate UK 5099 UK-5099 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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